For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of N-(4-Acetylphenyl)acetamide, a key chemical intermediate with significant applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and spectral data. Furthermore, it explores the compound's role as a versatile building block in the synthesis of various biologically active molecules and discusses the broader therapeutic potential of the acetamide scaffold. This guide is intended to be a valuable resource for researchers and professionals engaged in pharmaceutical research and development.
Chemical Identity
N-(4-Acetylphenyl)acetamide, also known by its common synonym 4'-acetamidoacetophenone, is a disubstituted benzene derivative. It features both an acetyl group and an acetamido group at the para positions of the phenyl ring.
| Identifier | Value |
| IUPAC Name | N-(4-acetylphenyl)acetamide[1] |
| CAS Number | 2719-21-3[1][2] |
| Molecular Formula | C₁₀H₁₁NO₂[1][2] |
| Synonyms | p-Acetylaminoacetophenone, 4'-Acetamidoacetophenone, N-(p-acetylphenyl)acetamide[2] |
| InChIKey | WECHHDJTILFYQT-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C[4] |
Physicochemical Properties
The physicochemical properties of N-(4-Acetylphenyl)acetamide are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 177.20 g/mol | [1][3] |
| Melting Point | 169 °C | [3] |
| LogP | 1.24 | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane. | [5] |
Synthesis of N-(4-Acetylphenyl)acetamide
The synthesis of N-(4-Acetylphenyl)acetamide is typically achieved through the N-acetylation of 4-aminoacetophenone. The following is a representative experimental protocol for this transformation.
Experimental Workflow for the Synthesis of N-(4-Acetylphenyl)acetamide
Caption: A typical experimental workflow for the synthesis of N-(4-Acetylphenyl)acetamide.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Aminoacetophenone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure N-(4-Acetylphenyl)acetamide.
Spectral Data
The structural confirmation of N-(4-Acetylphenyl)acetamide is typically performed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectrum | The IR spectrum is available from the NIST Chemistry WebBook.[2] Expected peaks would include C=O stretching for the ketone and amide, N-H stretching, and aromatic C-H stretching. |
| Mass Spectrum | An electron ionization mass spectrum is also available from the NIST Chemistry WebBook.[2] The molecular ion peak (M+) would be expected at m/z = 177. |
| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the two methyl groups, the aromatic protons, and the amide N-H proton. |
| ¹³C NMR | The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the acetyl and acetamido groups, the aromatic carbons, and the methyl carbons. |
Applications in Drug Development
N-(4-Acetylphenyl)acetamide serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. The acetamide scaffold is present in numerous biologically active molecules.
Derivatives of acetamide have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Phenylacetamide derivatives have been explored for their cytotoxic effects against various cancer cell lines, often inducing apoptosis.[6]
-
Anti-inflammatory Agents: The acetamide moiety is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors.[7]
-
Antioxidant Activity: Certain acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.[8]
-
Anticonvulsant Properties: N-phenylacetamide derivatives have been synthesized and evaluated for their potential in treating epilepsy.[9]
The presence of two reactive functional groups, the ketone and the amide, in N-(4-Acetylphenyl)acetamide allows for diverse chemical modifications, making it a valuable building block for combinatorial chemistry and the generation of compound libraries for drug screening.
Representative Signaling Pathway
The biological activity of phenylacetamide derivatives has been linked to the modulation of key cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells. A proposed mechanism often involves the regulation of apoptotic proteins.
Proposed Apoptotic Signaling Pathway for Phenylacetamide Derivatives
Caption: A simplified diagram of a proposed apoptotic signaling pathway induced by certain phenylacetamide derivatives.
This guide provides a foundational understanding of N-(4-Acetylphenyl)acetamide for its application in research and development. For further detailed information, consulting the cited literature is recommended.
References
- 1. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetamidoacetophenone [webbook.nist.gov]
- 3. N-(4-acetylphenyl)acetamide [stenutz.eu]
- 4. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. archivepp.com [archivepp.com]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
